N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-1-3-17(4-2-16)25-13-19(24)23-12-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCNBXVVOKVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction between pyridine derivatives.
Introduction of the fluorophenoxy group: This step might involve a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate acylating agent.
Amidation: The final step could involve the reaction of the intermediate with an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of temperature and pressure to favor the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core.
Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. The incorporation of the fluorophenoxy group in N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide may enhance its efficacy against various bacterial strains. For instance, studies have shown that similar compounds demonstrate potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .
Cancer Therapeutics
Bipyridine derivatives have also been investigated for their anticancer properties. The mechanism of action typically involves the modulation of biological targets such as enzymes or receptors. For example, certain bipyridine compounds have shown promise in inhibiting cyclin-dependent kinases, which are crucial in regulating the cell cycle . The specific structural features of this compound may contribute to its potential effectiveness as an anticancer agent.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry due to the presence of nitrogen atoms in the bipyridine moiety. This property allows it to form complexes with various metal ions, which can be utilized in catalysis and materials science applications. The ability to coordinate with metals can lead to the development of new catalytic systems or materials with enhanced properties .
Material Science
The unique chemical structure of this compound suggests potential applications in material science, particularly in creating functional materials with specific electronic or optical properties. The bipyridine framework is known for its ability to facilitate charge transfer processes, making it suitable for applications in organic electronics and photonics .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Bipyridine Core : This can be achieved through coupling reactions involving pyridine derivatives.
- Introduction of the Fluorophenoxy Group : A nucleophilic substitution reaction may be employed where a fluorophenol reacts with an appropriate acylating agent.
- Amidation : The final step involves reacting the intermediate with an amine to form the acetamide linkage .
Case Studies and Comparative Analysis
To further illustrate the applications and effectiveness of this compound, several case studies can be referenced:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety could coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular weights, and synthesis yields of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide with related acetamide derivatives:
Key Observations :
- The 4-fluorophenoxy group aligns with ’s fluorophenyl acetamide, which demonstrated high synthesis yield (81%), suggesting fluorinated groups may improve synthetic feasibility .
- Compared to BD295733 (), the target compound lacks a pyrazinyl group, which could reduce steric hindrance and improve solubility .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound classified as a bipyridine derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a bipyridine core and a fluorophenoxy group. The structural formula can be represented as follows:
This compound's unique structure suggests diverse interactions with biological targets, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bipyridine moiety can coordinate with metal ions, potentially modulating enzymatic activities. Additionally, the fluorophenoxy group may enhance lipophilicity, facilitating cellular uptake and increasing bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of bipyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Cell cycle arrest |
In particular, the bipyridine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Mcl-1 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
These findings suggest that modifications in the structure of bipyridine derivatives can enhance their antimicrobial efficacy .
Case Studies
- Study on Anticancer Activity : A study investigating the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells in a dose-dependent manner .
- Antimicrobial Testing : In another study focused on antimicrobial activity, this compound was tested against various bacterial strains. Results showed promising activity against Staphylococcus aureus, with MIC values suggesting potential for further development as an antibacterial agent .
Q & A
Q. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yield .
- HPLC monitoring ensures intermediate purity before proceeding to subsequent steps .
Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR identifies the bipyridine protons (δ 8.5–9.0 ppm) and fluorophenoxy aromatic signals (δ 6.8–7.3 ppm). Discrepancies in splitting patterns indicate impurities .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the bipyridine moiety .
- Mass spectrometry (HRMS) : Exact mass analysis confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.132) .
- HPLC-DAD : Purity ≥95% is achieved using a C18 column (acetonitrile/water gradient) .
How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Advanced Research Question
Methodological approach :
Functional group substitution :
- Replace the fluorophenoxy group with chloro-/methoxy- analogs to assess electronic effects on bioactivity .
- Modify the bipyridine methyl linker with ethyl/propyl chains to evaluate steric impacts .
Biological assays :
- Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values (see Table 1 ) .
Data correlation :
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent | IC₅₀ (μM, MCF-7) | logP |
|---|---|---|
| 4-Fluorophenoxy | 12.3 ± 1.2 | 2.8 |
| 4-Chlorophenoxy | 8.9 ± 0.9 | 3.1 |
| 4-Methoxyphenoxy | 25.6 ± 2.1 | 2.2 |
What computational strategies predict the compound’s biological targets and binding modes?
Advanced Research Question
In silico methods :
Molecular docking :
- Dock the compound into kinase domains (e.g., EGFR, VEGFR2) using AutoDock Vina. The bipyridine moiety shows strong π-π stacking with tyrosine residues (binding energy: −9.2 kcal/mol) .
MD simulations :
- Run 100-ns simulations in GROMACS to assess stability in ATP-binding pockets. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Pharmacophore modeling :
- Identify critical features: the fluorophenoxy group as a hydrophobic anchor and the acetamide as a hydrogen-bond donor .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Case example : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–32 μg/mL):
Assay standardization :
- Use CLSI guidelines for broth microdilution. Variations in inoculum size (±10⁵ CFU/mL) significantly alter results .
Structural verification :
- Re-analyze "inactive" batches via LC-MS to detect hydrolyzed byproducts (e.g., free bipyridine) .
Synergy studies :
What strategies improve the aqueous solubility of this compound for in vivo studies?
Advanced Research Question
Approaches :
Prodrug design :
- Introduce phosphate esters at the acetamide group, increasing solubility from 0.5 mg/mL to 12 mg/mL .
Nanoparticle formulation :
Co-solvent systems :
- Use 10% DMSO/water with 0.5% Tween 80 to achieve >90% dissolution in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
